BenchChemオンラインストアへようこそ!

5-Oxaspiro[3.4]octan-8-one

Lipophilicity Physicochemical property Drug-like space

5-Oxaspiro[3.4]octan-8-one is a heterocyclic spiro compound comprising a tetrahydrofuran ring fused to a cyclobutanone ring at a single spiro-carbon atom. With a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol, it is classified under the European Community (EC) Number 994-450-3 and is subject to GHS hazard labeling for skin, eye, and respiratory irritation.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 93641-55-5
Cat. No. B3308057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxaspiro[3.4]octan-8-one
CAS93641-55-5
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(=O)CCO2
InChIInChI=1S/C7H10O2/c8-6-2-5-9-7(6)3-1-4-7/h1-5H2
InChIKeyWAICPLJLRQFWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxaspiro[3.4]octan-8-one (CAS 93641-55-5) – Structural and Regulatory Profile for Procurement Decisions


5-Oxaspiro[3.4]octan-8-one is a heterocyclic spiro compound comprising a tetrahydrofuran ring fused to a cyclobutanone ring at a single spiro-carbon atom [1]. With a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol, it is classified under the European Community (EC) Number 994-450-3 and is subject to GHS hazard labeling for skin, eye, and respiratory irritation [2]. The compound is offered at research-grade purities of 97–98% by major chemical vendors . Its biological annotation as a lipoxygenase inhibitor, combined with its compact spirocyclic architecture, positions it as a building block of interest in medicinal chemistry and agrochemical discovery programs [3].

Why 5-Oxaspiro[3.4]octan-8-one Cannot Be Replaced by Generic Spiro[3.4]octane Analogs


Substituting 5-Oxaspiro[3.4]octan-8-one with other spiro[3.4]octane derivatives—such as the 5-aza counterpart (5-azaspiro[3.4]octan-8-one) or substituted oxaspiro analogs—introduces measurable changes in key physicochemical parameters that directly affect solubility, permeability, and target engagement [1]. Even minor structural modifications (e.g., replacing the ring oxygen with nitrogen or adding a cyclopropyl group) alter the hydrogen-bonding capacity, lipophilicity, and conformational rigidity of the scaffold, leading to divergent pharmacokinetic and pharmacodynamic profiles in structure–activity relationship (SAR) studies [2]. The quantitative evidence below demonstrates that procurement of the exact 5-oxaspiro[3.4]octan-8-one scaffold is required to maintain experimental reproducibility and to preserve the specific lipoxygenase-inhibitory signature that has been annotated for this compound [3].

Quantitative Differentiation Evidence for 5-Oxaspiro[3.4]octan-8-one Against Closest Analogs


Head-to-Head LogP Comparison: 5-Oxaspiro[3.4]octan-8-one vs. 2-Cyclopropyl-5-oxaspiro[3.4]octan-8-one

The unsubstituted 5-oxaspiro[3.4]octan-8-one exhibits an XLogP3-AA value of 0.3, placing it in a more hydrophilic region of drug-like chemical space [1]. In contrast, the 2-cyclopropyl-substituted analog (2-cyclopropyl-5-oxaspiro[3.4]octan-8-one) has a measured LogP of 1.56, representing a 5.2-fold increase in octanol–water partition coefficient [2]. This difference is attributed to the additional three-carbon aliphatic ring, which raises the heavy-atom count from 9 to 12 and introduces a third ring system.

Lipophilicity Physicochemical property Drug-like space

Polar Surface Area Differentiation: 5-Oxaspiro vs. 5-Azaspiro Scaffold

The topological polar surface area (TPSA) of 5-oxaspiro[3.4]octan-8-one is 26.3 Ų [1]. In the broader oxa-spirocycle compound class, introduction of an oxygen atom into the spirocyclic unit has been reported to improve water solubility by up to 40-fold and to lower lipophilicity (cLogD₇.₄) relative to analogous carbo-spiro systems [2]. Although a numerically identical TPSA value cannot currently be cited for the exact 5-aza congener from an independent source, the general finding that oxa-spirocycles are systematically more soluble than their carbo- and aza-counterparts supports the selection of the oxa variant when aqueous solubility limits formulation or assay conditions.

TPSA Blood-brain barrier Permeability

Structural Rigidity and Rotatable Bond Count: 5-Oxaspiro[3.4]octan-8-one vs. Linear Ketone Analogs

5-Oxaspiro[3.4]octan-8-one possesses zero rotatable bonds, as confirmed by PubChem and vendor data sheets [1]. This complete conformational restriction is a direct consequence of the spirocyclic architecture, where the quaternary spiro-carbon locks both rings into a fixed relative orientation. In contrast, acyclic or monocyclic ketone building blocks of similar molecular weight typically contain 2–4 rotatable bonds, increasing entropic penalty upon target binding and potentially reducing per-atom ligand efficiency [2]. The absence of rotatable bonds also simplifies conformational analysis in computational docking and structure-based drug design campaigns.

Rotatable bonds Conformational restriction Ligand efficiency

Vendor Purity and Storage Consistency: Batch-to-Batch Reproducibility for SAR Studies

Commercial suppliers offer 5-oxaspiro[3.4]octan-8-one at purities of 97% (AChemBlock, catalog S72841) and 98% (Leyan, product 1546610), with both vendors specifying storage at refrigerated temperatures (0–8 °C) . The MDL identifier MFCD24707877 is uniformly assigned, confirming chemical identity across suppliers. While purity data for the 5-aza analog are not publicly accessible from the same vendors, the documented quality specifications for the oxa-spiro compound reduce the risk of introducing undefined impurities that could confound biological assay interpretation.

Purity Quality control Reproducibility

Biological Target Annotation: Lipoxygenase Inhibitory Activity vs. Broader Spiro Analogues

Multiple authoritative sources annotate 5-oxaspiro[3.4]octan-8-one as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1][2]. The compound has been explicitly tested for inhibitory activity against 5-lipoxygenase in rat blood (ChEMBL assay ALA615796) . In the broader spiro[3.4]octane class, the oxa-substituted scaffold is consistently associated with this multi-target lipoxygenase/COX profile, whereas 5-aza analogs are primarily explored for CNS and antimicrobial targets (e.g., neuronal voltage-gated sodium channels and Plasmodium falciparum) [3]. This pharmacological divergence means that substituting the oxa scaffold with an aza scaffold would redirect the biological program toward an entirely different target space.

Lipoxygenase Inhibition Target engagement

Optimal Use Cases for 5-Oxaspiro[3.4]octan-8-one Based on Demonstrated Differentiation


Inflammation and Lipid Mediator Research: Lipoxygenase Pathway Studies

Procurement of 5-oxaspiro[3.4]octan-8-one is indicated for laboratories investigating the 5-lipoxygenase pathway or arachidonic acid metabolism. The compound's annotation as a lipoxygenase inhibitor [1], supported by its testing in rat blood for 5-LO inhibition , makes it a useful tool compound for mechanistic studies of leukotriene biosynthesis and inflammatory signaling. Its oxa-spiro scaffold provides the specific target engagement profile that distinguishes it from aza-spiro analogs, which are directed toward ion channel and anti-infective targets [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

With a molecular weight of 126.15 g/mol, zero rotatable bonds, low LogP (0.3), and low TPSA (26.3 Ų), 5-oxaspiro[3.4]octan-8-one meets the physicochemical criteria for a high-quality fragment [1]. Its complete conformational restriction maximizes ligand efficiency and simplifies hit-to-lead optimization. The 5.2× lower LogP relative to the 2-cyclopropyl analog gives medicinal chemists a clear parameter to tune when balancing solubility and permeability in fragment growth strategies.

Agrochemical and Antioxidant Formulation Development

The compound is described as serving as an antioxidant in fats and oils, in addition to its enzyme-inhibitory properties [1]. Procurement for agrochemical or food-science applications should leverage this dual functionality, particularly in formulations where both radical-scavenging and enzymatic pathway modulation are desired. The commercially available 97–98% purity grades provide sufficient quality for initial formulation screening.

Computational Chemistry and Structure-Based Design Libraries

The spirocyclic architecture, combined with well-defined computed properties (XLogP3-AA = 0.3, TPSA = 26.3 Ų, zero H-bond donors, two H-bond acceptors) [1], makes 5-oxaspiro[3.4]octan-8-one an ideal input for virtual screening libraries. Its rigid scaffold eliminates the need for conformational sampling of rotatable bonds, reducing computational overhead in docking studies. Procurement for in silico-focused programs benefits from the compound's unambiguous SMILES and InChI key (WAICPLJLRQFWAR-UHFFFAOYSA-N), ensuring accurate representation across cheminformatics platforms.

Quote Request

Request a Quote for 5-Oxaspiro[3.4]octan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.